molecular formula C13H17BrO B13069170 {[(2-Bromocyclohexyl)oxy]methyl}benzene

{[(2-Bromocyclohexyl)oxy]methyl}benzene

Cat. No.: B13069170
M. Wt: 269.18 g/mol
InChI Key: HGWWPANMVXTYDA-UHFFFAOYSA-N
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Description

"{[(2-Bromocyclohexyl)oxy]methyl}benzene" is a brominated aromatic ether characterized by a benzyl group linked via an ether oxygen to a 2-bromocyclohexyl moiety. The cyclohexyl ring introduces stereochemical complexity and steric effects, while the bromine atom at the 2-position enhances electrophilic reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

(2-bromocyclohexyl)oxymethylbenzene

InChI

InChI=1S/C13H17BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

HGWWPANMVXTYDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Bromocyclohexyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-bromocyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Benzyl alcohol} + \text{2-Bromocyclohexanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the cyclohexyl ring undergoes nucleophilic substitution (SN2 or SN1) under appropriate conditions.

Reaction TypeReagents/ConditionsProductsMechanism
SN2 KOH (aqueous ethanol, 60°C){[(2-Hydroxycyclohexyl)oxy]methyl}benzeneBromide leaves via backside attack by hydroxide. Stereochemistry inversion occurs at the cyclohexyl carbon.
SN1 AgNO₃ in ethanol, heat{[(2-Nitrocyclohexyl)oxy]methyl}benzeneBromide departure forms carbocation intermediate, captured by nitrate ion. Racemization possible.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS, with directing effects influenced by the electron-donating ether (-O-) and electron-withdrawing bromine substituents.

ReactionReagentsMajor ProductRegioselectivity
Nitration HNO₃/H₂SO₄, 50°C3-Nitro-{[(2-bromocyclohexyl)oxy]methyl}benzene Ether group directs incoming NO₂ to meta position (3-position).
Sulfonation SO₃/H₂SO₄, 0°C3-Sulfo-{[(2-bromocyclohexyl)oxy]methyl}benzene Similar meta-directing effect due to resonance stabilization.

Oxidation Reactions

The benzylic methyl group oxidizes under strong acidic or basic conditions:

ReagentsConditionsProductYield
KMnO₄/H₃O⁺Reflux, 100°CBenzoic acid derivative 85%
CrO₃/H₂SO₄Room temperature, 24h{[(2-Bromocyclohexyl)oxy]carbonyl}benzene72%

Mechanism involves radical intermediates or carbocation formation during C–H bond cleavage 6.

Reduction Reactions

Catalytic hydrogenation targets the aromatic ring or bromine substituent:

ReagentsConditionsProduct
H₂/Pd-C150°C, 5 atmCyclohexane derivative (saturated ring)
LiAlH₄Dry ether, 0°C{[(2-Cyclohexyl)oxy]methyl}benzene (Br replaced by H)

The ether linkage remains intact under mild conditions but may cleave with excess LiAlH₄.

Ether Cleavage

The ether bond reacts with strong acids or bases:

ReagentsConditionsProducts
HI (excess)110°C, 12hBromocyclohexanol + Bromomethylbenzene
BBr₃CH₂Cl₂, −78°CPhenol derivative + Bromocyclohexane

Mechanism involves protonation of oxygen followed by nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

ReactionCatalystsProducts
SuzukiPd(PPh₃)₄, Na₂CO₃Biaryl derivatives
HeckPd(OAc)₂, PPh₃Alkenylated products

Yields range from 60–90% depending on steric hindrance from the cyclohexyl group.

Thermal Decomposition

At elevated temperatures (>200°C), homolytic cleavage of the C–Br bond generates radicals:

\text{ 2 Bromocyclohexyl oxy methyl}benzene}\xrightarrow{\Delta}\text{ Cyclohexyl radical}}+\text{ Bromine radical}}+\text{ Methylbenzene derivative}}

This reaction is utilized in polymerization initiators.

Key Mechanistic Insights

  • Steric Effects : The cyclohexyl group hinders nucleophilic substitution at the 2-position, favoring SN1 pathways.

  • Electronic Effects : The ether oxygen donates electron density to the benzene ring, activating it for EAS but directing substituents meta due to competing bromine withdrawal .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while polar protic solvents favor SN1.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Delivery Systems

The compound has been investigated for its role in drug formulation and delivery systems. Its unique structure allows it to serve as a prodrug or as a component in drug delivery vehicles. The bromine atom can enhance lipophilicity, improving the compound's ability to penetrate biological membranes, which is critical for effective drug delivery .

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications of this compound can lead to enhanced cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) studies highlight how variations in the substituents can significantly affect biological activity .

Reagent in Organic Synthesis

This compound serves as an important reagent in organic synthesis. It can undergo nucleophilic substitution reactions, making it useful for synthesizing various organic compounds. The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds .

Case Study: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been employed to construct complex molecules through multi-step synthesis pathways. For example, it has been utilized as a building block for synthesizing bioactive compounds and natural products, demonstrating versatility in synthetic strategies .

Mechanism of Action

The mechanism of action of {[(2-Bromocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom in the cyclohexyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Table 1 lists structurally related brominated ethers and their similarity scores to "{[(2-Bromocyclohexyl)oxy]methyl}benzene," derived from structural databases (e.g., CAS registry) :

Compound Name CAS Number Similarity Score Key Structural Differences
(((6-Bromohexyl)oxy)methyl)benzene 60789-54-0 1.00 Linear 6-bromohexyl chain instead of cyclohexyl
((4-Bromobutoxy)methyl)benzene 54314-84-0 0.97 Shorter linear 4-bromobutyl chain
((3-Bromopropoxy)methyl)benzene 4541-15-5 0.84 Linear 3-bromopropyl chain
((3-(Bromomethyl)cyclobutoxy)methyl)benzene 172901-00-7 0.84 Cyclobutyl ring with bromomethyl substitution
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene 54247-27-7 0.83 Branched alkyl chain with stereocenter

Key Observations :

  • Chain Length and Cyclization : Compounds with linear bromoalkoxy chains (e.g., 6-bromohexyl, 4-bromobutyl) exhibit higher similarity scores (~1.00–0.97) due to shared benzyl ether motifs. However, the cyclohexyl group in the target compound introduces distinct conformational flexibility and steric bulk compared to linear analogues .
  • Ring Size : Substituting cyclohexyl with cyclobutyl (CAS 172901-00-7) reduces similarity (0.84), as smaller rings increase ring strain and alter reactivity .

Physicochemical Properties

  • Boiling Points : Brominated linear-chain analogues (e.g., ((6-Bromohexyl)oxy)methyl)benzene) likely have higher boiling points than the cyclohexyl derivative due to increased van der Waals interactions in longer chains.
  • Solubility : The cyclohexyl group may enhance lipophilicity compared to straight-chain counterparts, impacting solubility in polar solvents .

Conformational Analysis

Studies on hexakis(bromomethyl)benzene () reveal that bromine placement significantly impacts conformational energy landscapes. For "this compound," the equatorial vs. axial orientation of the bromine on the cyclohexyl ring could influence reactivity and intermolecular interactions .

Biological Activity

{[(2-Bromocyclohexyl)oxy]methyl}benzene, also known by its CAS number 29837-01-2, is an organic compound with a molecular formula of C13_{13}H17_{17}BrO and a molecular weight of 269.18 g/mol. This compound is synthesized through the reaction of benzyl alcohol and cyclohexene, typically using N-bromosuccinimide as a brominating agent . Its unique structure and properties suggest potential applications in various biological contexts, particularly in pharmacology and toxicology.

The biological activity of this compound can be understood through its interactions with biological systems, particularly its potential effects on enzyme inhibition, cellular signaling pathways, and metabolic processes.

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, research has indicated that certain brominated compounds can act as inhibitors of 17-beta hydroxysteroid dehydrogenase (HSD17B13), an enzyme implicated in liver diseases such as non-alcoholic fatty liver disease (NAFLD) .
  • Cellular Effects : The compound may influence cellular signaling pathways that regulate inflammation and apoptosis. For example, studies on related compounds have shown that they can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation .
  • Toxicological Profiles : The toxicological effects of brominated compounds are well-documented. Benzene derivatives are known to exhibit hematotoxicity, potentially leading to conditions such as aplastic anemia and leukemia. The mechanism often involves the formation of reactive metabolites that interact with cellular macromolecules, leading to oxidative stress and DNA damage .

Case Study 1: HSD17B13 Inhibition

A recent study explored the effects of HSD17B13 inhibitors on liver health. The findings suggested that inhibition of this enzyme could reduce inflammation and fibrosis in liver tissues, presenting a potential therapeutic avenue for treating NAFLD and related conditions .

Case Study 2: Hematotoxicity Assessment

Research has highlighted the hematotoxic effects associated with benzene exposure, which may extend to its derivatives like this compound. A study involving mice exposed to various concentrations demonstrated competitive inhibition in phenol oxidation, suggesting that similar mechanisms could be at play with this compound .

Research Findings Summary Table

StudyFocusFindings
HSD17B13 InhibitionReduced liver inflammation and fibrosis; potential for NAFLD treatment.
HematotoxicityCompetitive inhibition in phenol oxidation; implications for blood disorders.
Cellular SignalingModulation of NF-kB activity; potential anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for {[(2-Bromocyclohexyl)oxy]methyl}benzene, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or etherification reactions. Key reagents include bromomethylcyclohexane derivatives and benzyl alcohols. Reaction conditions (e.g., solvent polarity, temperature) critically impact stereochemistry and yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate reaction rates. Byproducts such as diastereomers may form if steric hindrance is not controlled .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, wash affected areas with soap/water and consult a physician immediately. Contaminated clothing should be removed and decontaminated before reuse .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve bromine-induced splitting patterns and confirm cyclohexyl/benzene ring connectivity.
  • GC-MS : Detects impurities (e.g., unreacted bromomethylcyclohexane) and quantifies purity.
  • X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat cyclohexane rings) .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromine atom and methoxybenzene moiety make it a versatile intermediate for drug discovery. It serves as a building block for kinase inhibitors or anti-inflammatory agents. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like COX-2 .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be minimized during synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromomethylcyclohexane to benzyl alcohol) and employ scavengers like molecular sieves to absorb water. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1). Purify via flash chromatography (gradient elution) to separate diastereomers .

Q. What conformational insights can X-ray crystallography provide for this compound?

  • Methodological Answer : Crystallography reveals torsional angles (e.g., O–C–C–Br dihedral angles ≈ 176–179°) and cyclohexane chair conformations. These data inform steric strain models for predicting reactivity in substitution reactions. For example, axial vs. equatorial bromine positioning affects nucleophilic attack trajectories .

Q. How can contradictions in reported reaction yields (e.g., 60% vs. 85%) be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use DOE (Design of Experiments) to identify critical variables (e.g., catalyst loading, reaction time). Compare NMR integration of product vs. internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Q. What strategies mitigate bromine-mediated side reactions (e.g., elimination or polymerization)?

  • Methodological Answer : Use low temperatures (0–5°C) and non-nucleophilic bases (e.g., DBU) to suppress elimination. Add radical inhibitors (e.g., BHT) to prevent bromine-initiated polymerization. Post-reaction quenching with Na2_2S2_2O3_3 neutralizes excess Br2_2 .

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